Cas no 1103515-76-9 (N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide)

N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
- F2862-0436
- N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
- N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
- VU0502721-1
- 1103515-76-9
- AKOS024472519
-
- インチ: 1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20)
- InChIKey: UIPDTOZURRHNQY-UHFFFAOYSA-N
- SMILES: O=C(C1CC2C=CC=CC=2N1C(C1=CC=C([N+](=O)[O-])O1)=O)NCC
計算された属性
- 精确分子量: 329.10117059g/mol
- 同位素质量: 329.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- XLogP3: 2.3
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2862-0436-5mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-20μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-25mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-40mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-5μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-3mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-4mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-1mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-15mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2862-0436-30mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide 関連文献
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
10. Back matter
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamideに関する追加情報
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide: A Comprehensive Overview
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-76-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, exhibits a unique structure and a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is characterized by a 2,3-dihydroindole core linked to a 5-nitrofuran moiety through an amide bond. The presence of the nitro group on the furan ring and the ethyl substituent on the indole core contribute to its distinct chemical properties and biological activity. These structural features have been extensively studied for their potential in modulating various biological pathways.
Recent research has highlighted the potential of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory processes. This property makes it a valuable candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has also demonstrated significant antimicrobial activity. Research has shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics to combat multidrug-resistant infections.
The pharmacokinetic profile of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has been another area of focus in recent studies. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it exhibits low toxicity in animal models, making it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its potential as a therapeutic agent.
The synthesis of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide involves several well-established chemical reactions. The key steps include the formation of the 5-nitrofuran carboxylic acid derivative and its subsequent coupling with the indole core through an amide bond formation. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound can be produced efficiently on a larger scale for clinical use.
In conclusion, N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-76-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and microbial infections. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future applications in medicine.
1103515-76-9 (N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide) Related Products
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 917096-37-8((Z)-Fluvoxamine -)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)




